molecular formula C20H24N4O2 B4962920 1-N'-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide

1-N'-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide

Cat. No.: B4962920
M. Wt: 352.4 g/mol
InChI Key: IILJHFCFOXUGCZ-UHFFFAOYSA-N
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Description

1-N’-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

1-N'-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-19(2)10-15(23-18(26)20(8-9-20)17(21)25)14-12-22-24(16(14)11-19)13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3,(H2,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILJHFCFOXUGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)NC(=O)C4(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-N’-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide typically involves the reaction of benzylamine with cyclopropane-1,1-dicarboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-N’-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.

Scientific Research Applications

1-N’-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for the treatment of inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 1-N’-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

1-N’-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide can be compared with other indazole derivatives, such as:

    1-Phenyl-2,3-dimethylindazole: Known for its anti-inflammatory properties.

    1-Benzyl-2-methylindazole: Studied for its potential as an anticancer agent.

    1-(4-Methoxyphenyl)-2-methylindazole: Investigated for its antimicrobial activity.

The uniqueness of 1-N’-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)cyclopropane-1,1-dicarboxamide lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for research and development.

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